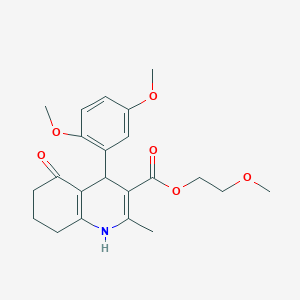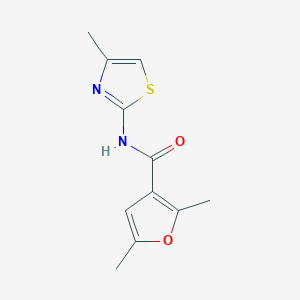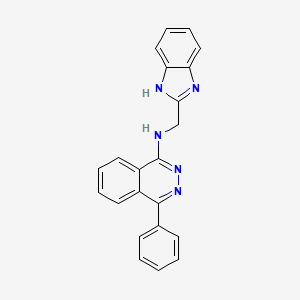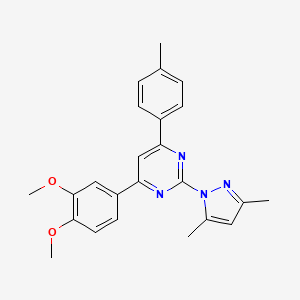![molecular formula C16H16Cl2N2OS B5159825 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea, also known as DCPU, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is classified as a urea derivative and is known to exhibit a range of biochemical and physiological effects. In
科学研究应用
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been extensively studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In particular, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has also been shown to have anxiolytic and antidepressant effects in animal models.
作用机制
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding results in a decrease in the activity of the receptor, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been shown to have a range of biochemical and physiological effects, including modulation of synaptic plasticity and learning and memory processes, as well as anxiolytic and antidepressant effects. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea is that it is a highly selective and potent antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea is that it has a relatively short half-life, which means that it may need to be administered multiple times in order to achieve sustained effects.
未来方向
There are several potential future directions for research on N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. Another area of interest is the exploration of the potential therapeutic applications of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in various neurological and psychiatric disorders, such as Alzheimer's disease and depression. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in order to optimize its use as a research tool.
合成方法
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by the reaction of the resulting intermediate with phenylisocyanate. The final product is obtained through purification and recrystallization.
属性
IUPAC Name |
1-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-13-7-6-12(15(18)10-13)11-22-9-8-19-16(21)20-14-4-2-1-3-5-14/h1-7,10H,8-9,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARQHVLZMAHTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2,4-Dichlorobenzyl)sulfanyl]ethyl}-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)


![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)
